molecular formula C22H16N4Na4O13S4 B10766506 Ponceau S, for electrophoresis

Ponceau S, for electrophoresis

Cat. No.: B10766506
M. Wt: 764.6 g/mol
InChI Key: NTBFSRIJWHXCHG-UHFFFAOYSA-N
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Description

Ponceau S, also known as Acid Red 112, is a red diazo dye commonly used for reversible staining of proteins in Western blotting. It was first introduced by O. Salinovich and R. C. Montelaroused in 1986 as an alternative to Coomassie Brilliant Blue staining . Ponceau S is widely used due to its ability to stain proteins without permanently binding to them, allowing for subsequent immunodetection and sequencing .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ponceau S is synthesized through a diazotization reaction, where an aromatic amine is converted into a diazonium salt, which is then coupled with a phenol or naphthol compound. The reaction typically involves the following steps:

  • Diazotization: An aromatic amine is treated with sodium nitrite and hydrochloric acid to form a diazonium salt.
  • Coupling: The diazonium salt is then reacted with a phenol or naphthol compound in an alkaline medium to form the azo dye.

Industrial Production Methods: In industrial settings, Ponceau S is produced by combining the diazonium salt of 4-amino-2,5-dimethoxybenzenesulfonic acid with 2-naphthol-3,6-disulfonic acid under controlled conditions. The reaction is carried out in large reactors with precise temperature and pH control to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Ponceau S undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydroxyl radicals generated through the electro-Fenton process.

    Reduction: Reducing agents such as sodium dithionite.

    Substitution: Nucleophiles such as amines or thiols.

Major Products:

    Oxidation: Degradation products including smaller organic molecules.

    Reduction: Aromatic amines.

    Substitution: Substituted azo compounds.

Scientific Research Applications

Ponceau S has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Properties

Molecular Formula

C22H16N4Na4O13S4

Molecular Weight

764.6 g/mol

InChI

InChI=1S/C22H16N4O13S4.4Na/c27-22-20(43(37,38)39)10-12-9-16(41(31,32)33)6-7-17(12)21(22)26-25-18-8-3-14(11-19(18)42(34,35)36)24-23-13-1-4-15(5-2-13)40(28,29)30;;;;/h1-11,27H,(H,28,29,30)(H,31,32,33)(H,34,35,36)(H,37,38,39);;;;

InChI Key

NTBFSRIJWHXCHG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=NC2=CC(=C(C=C2)N=NC3=C4C=CC(=CC4=CC(=C3O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O.[Na].[Na].[Na].[Na]

physical_description

Dark reddish-brown to brown powder;  [Eastman Kodak MSDS]

Origin of Product

United States

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